molecular formula C9H10ClN3 B2760087 5-(Chloromethyl)-1-ethylbenzotriazole CAS No. 2309461-47-8

5-(Chloromethyl)-1-ethylbenzotriazole

Cat. No.: B2760087
CAS No.: 2309461-47-8
M. Wt: 195.65
InChI Key: GCACRLKYEUNRCZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethylbenzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a chloromethyl group and an ethyl group on the benzotriazole ring makes this compound a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-ethylbenzotriazole typically involves the reaction of 1-ethylbenzotriazole with chloromethylating agents. One common method is the reaction of 1-ethylbenzotriazole with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The reaction proceeds as follows:

1-ethylbenzotriazole+MOMClAlCl3This compound\text{1-ethylbenzotriazole} + \text{MOMCl} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-ethylbenzotriazole+MOMClAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethylbenzotriazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and alkoxymethyl derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the methyl derivative of 1-ethylbenzotriazole.

Scientific Research Applications

5-(Chloromethyl)-1-ethylbenzotriazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzotriazole derivatives. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s ability to modify biomolecules through nucleophilic substitution reactions is of particular interest.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethylbenzotriazole involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and forming covalent bonds with them. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially altering their function. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylbenzotriazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-Methyl-1-ethylbenzotriazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.

    5-(Bromomethyl)-1-ethylbenzotriazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.

Uniqueness

5-(Chloromethyl)-1-ethylbenzotriazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-1-ethylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-2-13-9-4-3-7(6-10)5-8(9)11-12-13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCACRLKYEUNRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CCl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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